1-(2-Methoxyphenyl)-3-(1-(6-(trifluoromethyl)pyrimidin-4-yl)piperidin-4-yl)urea
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Overview
Description
1-(2-Methoxyphenyl)-3-(1-(6-(trifluoromethyl)pyrimidin-4-yl)piperidin-4-yl)urea is a complex organic compound that has garnered interest in various fields of scientific research. This compound features a unique structure combining a methoxyphenyl group, a trifluoromethyl-substituted pyrimidine ring, and a piperidinyl urea moiety. Its multifaceted structure allows it to participate in diverse chemical reactions and exhibit a range of biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Methoxyphenyl)-3-(1-(6-(trifluoromethyl)pyrimidin-4-yl)piperidin-4-yl)urea typically involves multiple steps, starting with the preparation of the key intermediates. One common route involves the following steps:
Synthesis of 2-Methoxyaniline: This can be achieved through the methylation of 2-aminophenol using methyl iodide in the presence of a base.
Formation of 6-(Trifluoromethyl)pyrimidine: This intermediate can be synthesized via the reaction of 4-chloro-6-(trifluoromethyl)pyrimidine with piperidine.
Coupling Reaction: The final step involves the coupling of 2-methoxyaniline with the pyrimidine intermediate in the presence of a coupling agent such as carbonyldiimidazole (CDI) to form the desired urea compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scalability.
Chemical Reactions Analysis
Types of Reactions
1-(2-Methoxyphenyl)-3-(1-(6-(trifluoromethyl)pyrimidin-4-yl)piperidin-4-yl)urea can undergo various types of chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a phenol derivative.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Common reducing agents include hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4).
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Phenol derivatives.
Reduction: Amines.
Substitution: Substituted pyrimidine derivatives.
Scientific Research Applications
1-(2-Methoxyphenyl)-3-(1-(6-(trifluoromethyl)pyrimidin-4-yl)piperidin-4-yl)urea has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as a biochemical probe.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(2-Methoxyphenyl)-3-(1-(6-(trifluoromethyl)pyrimidin-4-yl)piperidin-4-yl)urea involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain kinases involved in cell signaling pathways, leading to altered cellular responses.
Comparison with Similar Compounds
Similar Compounds
1-(2-Methoxyphenyl)-3-(1-(4-pyridyl)piperidin-4-yl)urea: Similar structure but with a pyridyl group instead of a trifluoromethyl-substituted pyrimidine.
1-(2-Methoxyphenyl)-3-(1-(6-chloropyrimidin-4-yl)piperidin-4-yl)urea: Similar structure but with a chloro-substituted pyrimidine.
Uniqueness
1-(2-Methoxyphenyl)-3-(1-(6-(trifluoromethyl)pyrimidin-4-yl)piperidin-4-yl)urea is unique due to the presence of the trifluoromethyl group, which imparts distinct electronic properties and enhances its biological activity compared to similar compounds.
Properties
IUPAC Name |
1-(2-methoxyphenyl)-3-[1-[6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl]urea |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20F3N5O2/c1-28-14-5-3-2-4-13(14)25-17(27)24-12-6-8-26(9-7-12)16-10-15(18(19,20)21)22-11-23-16/h2-5,10-12H,6-9H2,1H3,(H2,24,25,27) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QPRWUTPUWRXUOK-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1NC(=O)NC2CCN(CC2)C3=NC=NC(=C3)C(F)(F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20F3N5O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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